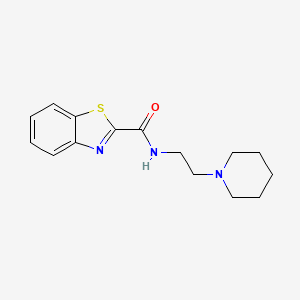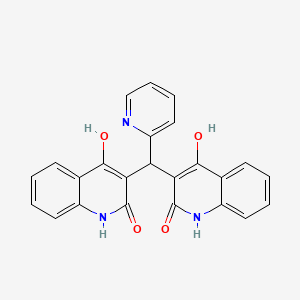![molecular formula C19H22FN5 B4494010 1-[3-(4-Fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]-4-methylpiperazine](/img/structure/B4494010.png)
1-[3-(4-Fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]-4-methylpiperazine
Übersicht
Beschreibung
1-[3-(4-Fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]-4-methylpiperazine is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications, particularly in the field of medicinal chemistry.
Wirkmechanismus
Target of Action
The primary targets of pyrimidine derivatives, such as the compound , are often involved in cellular processes that are crucial for the survival and proliferation of cells . For instance, some pyrimidine derivatives have been found to inhibit cyclin-dependent kinase 2 (CDK2), a protein that plays a key role in cell cycle regulation . By targeting such proteins, these compounds can exert a variety of biological effects.
Mode of Action
The compound interacts with its targets, such as CDK2, by binding to their active sites, thereby inhibiting their function . This interaction can lead to changes in the activity of the target proteins, which can in turn affect various cellular processes. For example, inhibition of CDK2 can lead to a blockade of the G2-M phase of the cell cycle, resulting in the accumulation of cells at the S phase .
Biochemical Pathways
The action of the compound can affect various biochemical pathways. For instance, the inhibition of CDK2 can disrupt the normal progression of the cell cycle, affecting the replication of DNA and the division of cells . Additionally, pyrimidine derivatives can also interact with other proteins and enzymes involved in various biochemical pathways, leading to a range of downstream effects .
Result of Action
The result of the compound’s action can vary depending on its specific targets and mode of action. For instance, by inhibiting CDK2 and disrupting the cell cycle, the compound can potentially exert anti-cancer effects . Moreover, the compound’s interaction with its targets can also lead to changes at the molecular and cellular levels, which can manifest in various ways, such as alterations in cell behavior or morphology .
Biochemische Analyse
Biochemical Properties
The compound 3-(4-fluorophenyl)-2,5-dimethyl-7-(4-methyl-1-piperazinyl)pyrazolo[1,5-a]pyrimidine has been identified as a potential inhibitor of CDK2, a key enzyme involved in cell cycle regulation . This interaction with CDK2 suggests that the compound may have significant effects on cellular proliferation and growth .
Cellular Effects
In cellular studies, 3-(4-fluorophenyl)-2,5-dimethyl-7-(4-methyl-1-piperazinyl)pyrazolo[1,5-a]pyrimidine has been found to inhibit the growth of several cell lines, including MCF-7 and HCT-116 .
Molecular Mechanism
At the molecular level, 3-(4-fluorophenyl)-2,5-dimethyl-7-(4-methyl-1-piperazinyl)pyrazolo[1,5-a]pyrimidine exerts its effects through binding interactions with CDK2 . This binding inhibits the activity of CDK2, leading to alterations in cell cycle progression and potentially inducing apoptosis within cells .
Temporal Effects in Laboratory Settings
The effects of 3-(4-fluorophenyl)-2,5-dimethyl-7-(4-methyl-1-piperazinyl)pyrazolo[1,5-a]pyrimidine in laboratory settings appear to be time-dependent, with the compound exhibiting significant cytotoxic activities against various cell lines over time
Dosage Effects in Animal Models
While specific studies on the dosage effects of 3-(4-fluorophenyl)-2,5-dimethyl-7-(4-methyl-1-piperazinyl)pyrazolo[1,5-a]pyrimidine in animal models are currently lacking, the compound’s potent inhibitory effects on CDK2 suggest that it may exhibit dose-dependent effects
Metabolic Pathways
Given its interactions with CDK2, it is possible that the compound may influence pathways related to cell cycle regulation
Vorbereitungsmethoden
One common synthetic route involves the reaction of 3-aminopyrazoles with β-dicarbonyl compounds under acidic conditions to form the pyrazolo[1,5-a]pyrimidine scaffold . The fluorophenyl and dimethyl groups are then introduced through subsequent functionalization steps. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to achieve higher yields and purity.
Analyse Chemischer Reaktionen
1-[3-(4-Fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]-4-methylpiperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where the fluorine atom can be replaced by other nucleophiles.
Cyclization: The compound can undergo cyclization reactions to form more complex ring structures.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions to drive the reactions to completion. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials with unique properties.
Biology: The compound has shown promise as a selective inhibitor of certain enzymes, making it a valuable tool for studying biological pathways.
Medicine: It has potential therapeutic applications, particularly as an anticancer agent due to its ability to inhibit cell proliferation and induce apoptosis in cancer cells
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 1-[3-(4-Fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]-4-methylpiperazine include other pyrazolo[1,5-a]pyrimidine derivatives, such as:
Pyrazolo[3,4-d]pyrimidine: Known for its anticancer and enzyme inhibitory activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another derivative with significant biological activities.
1,2,4-Triazolo[1,5-a]pyrimidine: Exhibits a range of pharmacological properties, including antimicrobial and anticancer activities.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the piperazine moiety, which may confer distinct biological activities and pharmacokinetic properties compared to other similar compounds.
Eigenschaften
IUPAC Name |
3-(4-fluorophenyl)-2,5-dimethyl-7-(4-methylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FN5/c1-13-12-17(24-10-8-23(3)9-11-24)25-19(21-13)18(14(2)22-25)15-4-6-16(20)7-5-15/h4-7,12H,8-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPEZNAHXVZFRAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1)N3CCN(CC3)C)C)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FN5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{2-[(2-METHOXYPHENOXY)METHYL]-8,9-DIMETHYL-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-7-YL}-1-ETHANOL](/img/structure/B4493935.png)
![N-(4-fluorophenyl)-4-{2-methyl-6-[(4-methylphenyl)amino]pyrimidin-4-yl}piperazine-1-carboxamide](/img/structure/B4493959.png)
![4-(4-{4-[(4-fluorophenyl)sulfonyl]-1-piperazinyl}-6-methyl-2-pyrimidinyl)morpholine](/img/structure/B4493963.png)
![3-({2-[(2-furylmethyl)amino]-4-quinazolinyl}amino)-1-propanol](/img/structure/B4493967.png)

![2-(4-chlorophenyl)-N-{4-[(1-methyl-4-piperidinyl)oxy]phenyl}acetamide](/img/structure/B4493981.png)
![5-oxo-7-(3-thienyl)-4,5,6,7-tetrahydroisothiazolo[4,5-b]pyridine-3-carboxylic acid](/img/structure/B4493987.png)
![4-chloro-2-({4-[(2-hydroxyethyl)amino]-2-quinazolinyl}amino)phenol](/img/structure/B4493996.png)
![1-(ETHANESULFONYL)-N-{2-[(PROPAN-2-YL)CARBAMOYL]PHENYL}PIPERIDINE-4-CARBOXAMIDE](/img/structure/B4493997.png)

![1-{[5-(3-chlorophenyl)-3-isoxazolyl]carbonyl}-1,2,3,4-tetrahydroquinoline](/img/structure/B4494005.png)
![N-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-N-methylmethanesulfonamide](/img/structure/B4494015.png)
![2-bromo-N-{4-[(1-methyl-4-piperidinyl)oxy]phenyl}benzamide](/img/structure/B4494023.png)
![N-(2-{[6-(ethylamino)-2-methyl-4-pyrimidinyl]amino}ethyl)-2-methylbenzamide](/img/structure/B4494029.png)
